molecular formula C9H12ClF2NO B15322745 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B15322745
M. Wt: 223.65 g/mol
InChI Key: APGLYDUVZYLQGB-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a phenyl ring with 2,4-difluoro and 5-methoxy substituents, linked to an ethylamine backbone in hydrochloride salt form.

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

1-(2,4-difluoro-5-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c1-5(12)6-3-9(13-2)8(11)4-7(6)10;/h3-5H,12H2,1-2H3;1H

InChI Key

APGLYDUVZYLQGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)OC)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-methoxybenzaldehyde.

    Synthetic Routes: The key steps include the formation of the ethanamine side chain through reductive amination or other suitable methods.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with appropriate catalysts and solvents to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and automated systems.

Chemical Reactions Analysis

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction and conditions used, ranging from simple derivatives to complex multi-functional compounds.

Scientific Research Applications

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride 2,4-difluoro; 5-methoxy C₉H₁₀ClF₂NO* 221.64 Dual electronic effects (F: electron-withdrawing; OCH₃: electron-donating) enhance solubility and receptor binding versatility.
2-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride 2-fluoro; 5-methyl C₉H₁₁ClFN 195.64 Methyl group increases lipophilicity; monofluoro substitution reduces polarity compared to difluoro analogs.
2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (1d) 4-ethoxymethyl; 2,5-dimethoxy C₁₄H₂₂ClNO₃ 299.79 Bulky ethoxymethyl and dimethoxy groups may hinder membrane permeability but improve metabolic stability.
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T) 2,5-dimethoxy; 4-methylthio C₁₁H₁₆ClNO₂S 277.77 Thioether linkage enhances π-stacking potential; sulfur increases molecular weight and oxidation susceptibility.
1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine hydrochloride 3-difluoromethyl; 5-nitro C₉H₉ClF₂N₂O₂ 258.63 Nitro group introduces strong electron-withdrawing effects, potentially enhancing reactivity in electrophilic environments.

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Difluoro and methoxy substituents balance polarity, as seen in analogs like 2C-T (logP ~1.8) .
  • Stability : Methoxy groups (as in 1d and 2C-T) enhance stability against oxidative degradation compared to thioether or nitro-substituted analogs .
  • Synthesis : The target compound likely follows protocols similar to and , where phenethylamines are synthesized via HCl-mediated salt formation in 1,4-dioxane .

Biological Activity

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride, with the CAS number 2648941-74-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12ClF2NO
  • Molecular Weight : 223.65 g/mol
  • Structure : The compound features a phenethylamine backbone with two fluorine atoms and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine enhances binding affinity to receptors and enzymes, potentially modulating neurotransmitter activity or inhibiting specific enzymatic functions .

Pharmacological Applications

This compound has shown promise in several areas:

  • Neurological Disorders : Preliminary studies suggest potential applications in treating conditions like depression and anxiety by modulating serotonin pathways.
  • Cancer Research : Investigations into its effects on tumor growth and cell proliferation indicate possible anticancer properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic avenues in metabolic disorders .

Case Studies and Experimental Data

Recent studies have highlighted the compound's efficacy in various biological assays:

StudyObjectiveKey Findings
Evaluate cytotoxicityLow cytotoxicity observed in cancer cell lines, suggesting selective action.
Assess enzyme inhibitionSignificant inhibition of target enzymes at micromolar concentrations.
Investigate receptor bindingEnhanced binding affinity to serotonin receptors compared to similar compounds.

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences in biological activity emerge:

Compound NameStructural DifferencesBiological Activity
1-(2,5-Difluoro-4-methoxyphenyl)ethan-1-amine hydrochlorideDifferent fluorine positioningAltered receptor affinity
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochlorideLacks amine groupReduced biological activity

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Material : 2,4-difluoro-5-methoxybenzaldehyde.
  • Reduction : Conversion of aldehyde to alcohol using sodium borohydride.
  • Amination : Formation of the amine via substitution with ammonia.
  • Hydrochloride Formation : Reaction with hydrochloric acid to yield the hydrochloride salt .

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, nucleophilic substitution reactions on fluorinated phenyl rings (e.g., bromo/chloro intermediates) can introduce the ethanamine moiety. Key steps include:
  • Alkylation : Use of ethylamine derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol) to minimize side reactions.
  • Salt Formation : Conversion to the hydrochloride salt via HCl gas or aqueous HCl to enhance stability and solubility .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) to achieve >95% purity.
    Yield optimization requires precise control of reaction time, stoichiometry (e.g., 1.2 equivalents of amine precursor), and inert atmospheres to prevent oxidation .

Q. How does the hydrochloride salt form affect the compound’s solubility and formulation in aqueous systems?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic dissociation, making it suitable for in vitro assays (e.g., receptor binding studies). Solubility can be quantified via:
  • pH-Dependent Studies : Measure solubility across pH 2–7 using UV-Vis spectroscopy.
  • Co-Solvent Systems : Use DMSO (≤5% v/v) to enhance solubility in biological buffers without denaturing proteins .
    Formulation stability should be tested under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation .

Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substituent positions on the phenyl ring (e.g., 2,4-difluoro vs. 3,5-difluoro isomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 232.08) and rule out impurities.
  • X-ray Crystallography : For absolute configuration determination, particularly if chirality is introduced .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent positions (fluoro, methoxy) on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents at alternative positions (e.g., 3,5-difluoro or 2,5-dimethoxy) and compare bioactivity.
  • Biological Assays : Use functional assays (e.g., cAMP accumulation for GPCR targets) to quantify potency (EC50_{50}) and efficacy (Emax_{max}).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like serotonin receptors, correlating with experimental data .
    Example: A 2,4-difluoro configuration may enhance receptor affinity due to electronegative effects, while methoxy groups influence lipophilicity .

Q. What methodological approaches resolve contradictions in reported biological activity data across studies? **

  • Methodological Answer :
  • Replication Studies : Standardize assay conditions (e.g., cell lines, buffer composition) to eliminate variability.
  • Orthogonal Assays : Confirm activity using both binding (e.g., radioligand displacement) and functional assays (e.g., β-arrestin recruitment) .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors (e.g., batch impurities) .

Q. How can researchers assess the compound’s stability under physiological conditions and validate degradation products?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 24–72 hours.
  • Analytical Methods :
  • HPLC-UV/PDA : Monitor degradation peaks; use gradient elution (C18 column, acetonitrile/water + 0.1% TFA).
  • LC-MS/MS : Identify degradation products (e.g., demethylation or defluorination) .
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) in plasma or simulated gastric fluid to predict in vivo stability .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and intermediate purity.
  • Quality Control (QC) : Establish strict acceptance criteria (e.g., ≥98% purity by HPLC, residual solvent limits per ICH Q3C).
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and reduce variability .

Q. How can researchers evaluate receptor binding affinity and functional selectivity (e.g., biased agonism) for this compound?

  • Methodological Answer :
  • Radioligand Binding Assays : Determine Ki_i values using membranes expressing target receptors (e.g., 5-HT2A_{2A}) and competitive ligands (e.g., [3H][^3H]-ketanserin) .
  • Bias Factor Calculation : Compare signaling pathways (e.g., G protein vs. β-arrestin) using the Black-Leff operational model. Normalize data to a reference agonist (e.g., serotonin) to quantify bias .
  • Kinetic Profiling : Use surface plasmon resonance (SPR) to measure association/dissociation rates and infer binding kinetics .

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